molecular formula C9H9F3O B2649133 1-Ethoxy-4-(trifluoromethyl)benzene CAS No. 2366-92-9

1-Ethoxy-4-(trifluoromethyl)benzene

Cat. No.: B2649133
CAS No.: 2366-92-9
M. Wt: 190.165
InChI Key: OUOOHQJBDVNKEP-UHFFFAOYSA-N
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Description

1-Ethoxy-4-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H9F3O . It has been used in polymer network liquid crystal systems to reduce the threshold and saturation voltage and hysteresis .


Synthesis Analysis

The synthesis of this compound involves the use of an alkynyl group, which can be regarded as a polymer monomer or diluent because of its polymerization less than the alkenyl group .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C9H9F3O/c1-2-13-8-5-3-7 (4-6-8)9 (10,11)12/h3-6H,2H2,1H3 .


Chemical Reactions Analysis

In polymer network liquid crystal systems, this compound has been used to reduce the threshold and saturation voltage and hysteresis . The functional group of this compound is an alkynyl group, which can be regarded as a polymer monomer or diluent because of its polymerization less than the alkenyl group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 190.16 g/mol . It has a computed XLogP3 value of 3.5, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has a rotatable bond count of 2 . The topological polar surface area of the compound is 9.2 Ų .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Diels-Alder Components : 1-Ethoxy-3-trifluoromethyl-1,3-butadiene, a derivative of 1-Ethoxy-4-(trifluoromethyl)benzene, is used in the synthesis of functionalized (trifluoromethyl)benzenes and -pyridines through Diels-Alder reactions, providing an entry into various chemically significant structures (Volle & Schlosser, 2002).

Material Science and Polymer Chemistry

  • Supramolecular Liquid-Crystalline Networks : The compound has been utilized in creating supramolecular liquid-crystalline networks, demonstrating its importance in the field of advanced materials (Kihara et al., 1996).
  • Electrosynthesis of Polymers : 1-Methoxy-4-ethoxybenzene, closely related to this compound, has been used in the electrosynthesis of soluble polymers, indicating its relevance in polymer chemistry (Moustafid et al., 1991).

Organic Chemistry and Catalysis

  • Catalysis in Cross-Coupling Reactions : The compound has shown potential in catalyzing Suzuki and Sonogashira cross-coupling reactions, highlighting its utility in organic synthesis (Deschamps et al., 2007).

Environmental Applications

  • Separation of Aromatic Hydrocarbons : The compound has been examined for its ability to separate aromatic hydrocarbons from alkanes, suggesting its application in environmental remediation (Arce et al., 2007).

Drug Synthesis

  • Synthesis of Pharmaceutical Compounds : It serves as a versatile precursor for the synthesis of various trifluoromethyl-substituted heteroarenes, including a short synthesis pathway for the drug Celebrex® (Celecoxib) (Sommer et al., 2017).

Liquid Crystal Technology

  • Liquid Crystal Composition : Its derivatives have been applied as crucial compositions in liquid crystal mixtures, contributing significantly to the field of liquid crystal technology (Li et al., 2013).

Hydrogen Evolution Catalysis

  • Hydrogen Evolution Catalysis : It has been used in catalytic systems for both electrochemical and photochemical-driven hydrogen evolution, showcasing its potential in renewable energy applications (Zhou et al., 2015).

Electrochemistry

  • Electrochemical Z-E Isomerization : The compound has been investigated for its electrochemical isomerization properties, demonstrating its importance in electrochemical studies (Waskiewicz et al., 2008).

Properties

IUPAC Name

1-ethoxy-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-2-13-8-5-3-7(4-6-8)9(10,11)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOOHQJBDVNKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2366-92-9
Record name 1-ethoxy-4-(trifluoromethyl)benzene
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